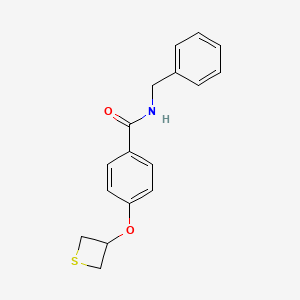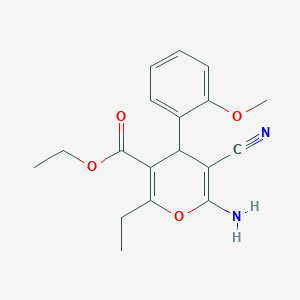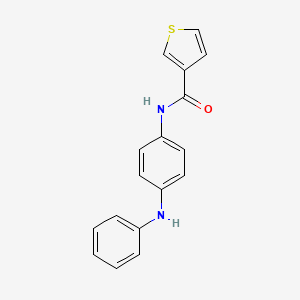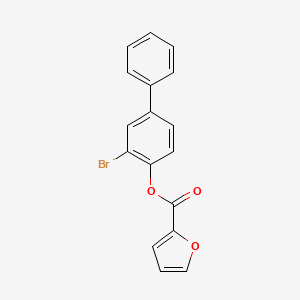
N-benzyl-4-(3-thietanyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-thietanyloxy)benzamide, also known as BTB-TBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-(3-thietanyloxy)benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in cells. For instance, N-benzyl-4-(3-thietanyloxy)benzamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
N-benzyl-4-(3-thietanyloxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-benzyl-4-(3-thietanyloxy)benzamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-4-(3-thietanyloxy)benzamide in lab experiments is its high solubility in DMSO, which makes it easy to prepare stock solutions. Moreover, this compound has a relatively low toxicity profile, which allows for higher concentrations to be used in cell culture experiments. However, one limitation of using N-benzyl-4-(3-thietanyloxy)benzamide is its poor water solubility, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N-benzyl-4-(3-thietanyloxy)benzamide. One potential area of investigation is the development of N-benzyl-4-(3-thietanyloxy)benzamide derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, the in vivo efficacy and safety of N-benzyl-4-(3-thietanyloxy)benzamide need to be evaluated in animal models before clinical trials can be conducted.
Conclusion
In conclusion, N-benzyl-4-(3-thietanyloxy)benzamide is a promising compound that has shown potential therapeutic applications in various fields of medicine, particularly in the treatment of cancer and viral infections. The synthesis method of N-benzyl-4-(3-thietanyloxy)benzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide and sodium hydride in DMSO, followed by the treatment with thietane-3-carboxylic acid chloride in the presence of triethylamine. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in cells. Further research is needed to explore the full potential of N-benzyl-4-(3-thietanyloxy)benzamide in medicine.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-thietanyloxy)benzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide and sodium hydride in dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then treated with thietane-3-carboxylic acid chloride in the presence of triethylamine, leading to the formation of N-benzyl-4-(3-thietanyloxy)benzamide. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
N-benzyl-4-(3-thietanyloxy)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-benzyl-4-(3-thietanyloxy)benzamide is its antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-benzyl-4-(3-thietanyloxy)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its antitumor activity, N-benzyl-4-(3-thietanyloxy)benzamide has also been investigated for its antiviral properties. Studies have shown that this compound can inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV) by interfering with the viral entry process.
Propriétés
IUPAC Name |
N-benzyl-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(18-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-16-11-21-12-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWFFWEQZPJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(thietan-3-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(2,3-dimethoxybenzyl)methylamine](/img/structure/B5185439.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)


![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)


![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)